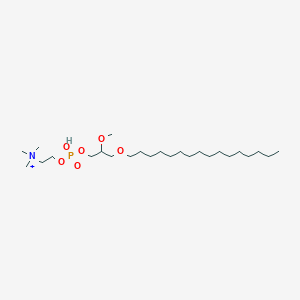

1-O-Palmityl-2-O-methyl-rac-glycero-3-phosphocholine

Beschreibung

Eigenschaften

IUPAC Name |

2-[(3-hexadecoxy-2-methoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(29-5)24-32-33(27,28)31-22-20-26(2,3)4/h25H,6-24H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNRKXGAJMGLIM-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H55NO6P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine typically involves a multi-step process. One common method starts with epichlorohydrin, which undergoes a series of reactions to introduce the hexadecyl and methyl groups at the appropriate positions on the glycerol backbone . The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

1-O-Hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Membrane Structure and Function

Due to its phospholipid nature, 1-O-Hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine plays a significant role in membrane biology:

- Membrane Fluidity : It influences the fluidity of biological membranes, which is essential for proper cell function and signaling.

- Model Membranes : This compound is often used in the formation of model membranes to study membrane dynamics and interactions with proteins .

Pharmacological Research

1-O-Hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine has been investigated for its pharmacological properties:

- Inhibition of Enzymes : Research indicates that this compound can inhibit diacylglycerol kinase, which is involved in lipid signaling pathways. This inhibition may have implications for cancer research and treatment strategies .

- Modulation of Immune Responses : Studies have shown that it can modulate human leukocyte function, potentially influencing inflammatory responses and immune system activities .

Antitumor Activity

Research has highlighted the potential antitumor effects of 1-O-Hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine:

- Cell Proliferation Inhibition : It has been observed to inhibit the proliferation of certain cancer cell lines, suggesting its utility as a therapeutic agent in oncology .

Case Study 1: Inhibition of Diacylglycerol Kinase

In a study conducted on WEHI-3B cells, 1-O-Hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine was shown to effectively inhibit diacylglycerol kinase activity. The results indicated that this inhibition could lead to altered lipid signaling pathways, which are crucial in cancer progression .

Case Study 2: Immune Modulation

Another significant study explored the effects of this compound on human leukocyte function. The findings delineated specific roles of the acyl groups in modulating immune responses, highlighting its potential as an immunotherapeutic agent .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine involves its interaction with specific molecular targets and pathways. As a platelet-activating factor, it binds to PAF receptors on the surface of platelets, triggering a cascade of intracellular signaling events that lead to platelet aggregation and activation . This compound also affects other cellular pathways, including those involved in inflammation and apoptosis, by modulating the activity of various enzymes and signaling molecules .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Contradictions

- Alkyl Cleavage Enzyme Hypothesis : Early studies proposed that low alkyl cleavage enzyme activity in tumor cells explains ALP selectivity. However, shows similar enzyme levels in sensitive (HL-60) and resistant (K562) cells, implicating cellular uptake as the critical factor .

- Ether Lipid Content: Cells with higher endogenous ether lipids (e.g., HL-60) are more susceptible to ALPs, suggesting synergism between exogenous and endogenous ether-linked molecules .

Biologische Aktivität

1-O-Hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine, also known as ET-16-OCH3-GPC, is a synthetic ether lipid that has garnered attention for its biological activities, particularly in the context of cancer therapy and cellular signaling. This compound exhibits a range of biological effects, including inhibition of specific enzymes, modulation of cellular pathways, and potential therapeutic applications.

- Molecular Formula : C20H42O3

- Molecular Weight : 330.546 g/mol

- CAS Number : 84337-41-7

These properties indicate that the compound is a glycerophosphocholine derivative with a long hydrocarbon chain, which contributes to its biological activity and membrane interactions.

1-O-Hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine primarily acts through the inhibition of diacylglycerol kinase (DGK), an enzyme involved in lipid signaling pathways. Research has demonstrated that:

- Inhibition of DGK : In WEHI-3B cells, treatment with ET-16-OCH3-GPC significantly inhibited DGK activity by approximately 70% when pre-treated with the compound before activation with TPA (12-O-tetradecanoylphorbol-13-acetate) . The IC50 values for inhibition were found to be 8.5 µM for ET-16-OCH3-GPC and 15 µM for its metabolite, indicating a potent inhibitory effect.

Biological Effects

The compound has been shown to have several significant biological effects:

- Release of Arachidonic Acid : ET-16-OCH3-GPC has a powerful potency for releasing arachidonic acid from cell membrane phospholipids, particularly from phosphatidylethanolamine and phosphatidylcholine . This property may play a role in inflammatory responses and cellular signaling.

- Apoptotic Induction : Similar compounds have demonstrated the ability to induce apoptosis selectively in tumor cells while sparing normal cells. The mechanism involves the incorporation of the ether lipid into the cell membrane, which is crucial for triggering apoptotic pathways .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential and mechanisms of action of ET-16-OCH3-GPC:

- Antitumor Activity : Clinical trials have investigated the use of ether lipids like ET-18-OCH3 (edelfosine) as antineoplastic agents. These compounds show selective cytotoxicity against cancer cells due to their unique mechanism that does not directly interact with DNA .

- Cellular Uptake and Selectivity : Research indicates that tumor cells can incorporate significant amounts of ET-18-OCH3, leading to apoptosis, whereas normal cells do not uptake sufficient quantities to trigger similar effects . This selective uptake is a critical factor in the development of targeted cancer therapies.

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- Stereochemical Control : Use chiral auxiliaries or enzymatic catalysis to preserve stereochemistry during alkylation and methylation steps. For example, sn-glycero-3-phosphocholine derivatives often require strict control of the sn-2 position to avoid racemization .

- Protection Strategies : Employ orthogonal protecting groups (e.g., trityl or silyl ethers) for hydroxyl groups during synthesis. Evidence from lipid analogs (e.g., 1-alkyl-2-acyl-sn-glycero-3-phosphocholines) shows that selective protection reduces side reactions .

- Monitoring : Track enantiomeric purity using chiral HPLC or polarimetry. For instance, lyso-PAF analogs with specific [α]D values (e.g., -6.09° in CHCl3/MeOH) indicate stereochemical fidelity .

What advanced techniques are recommended for resolving structural ambiguities in ether-linked phosphatidylcholines like this compound?

Q. Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Use HRMS to confirm molecular formulas (e.g., C26H56NO6P, exact mass 509.705) and fragmentation patterns to distinguish between alkyl and acyl chains .

- 2D NMR Spectroscopy : Employ - HSQC and NOESY to assign stereochemistry. For example, cross-peaks between the glycerol backbone protons and the hexadecyl chain can confirm ether linkage regiochemistry .

- X-ray Crystallography : If crystalline, analyze single crystals to resolve absolute configuration, as done for related PAF analogs .

How do researchers address discrepancies in reported bioactivity data for ether-linked phospholipids?

Q. Methodological Answer :

- Standardized Assay Conditions : Control variables like lipid aggregation state (e.g., sonication for vesicle formation) and serum protein interactions, which can mask bioactivity .

- Isoform-Specific Studies : Compare rac-glycero derivatives (e.g., rac-1-octadecyl-2-methoxy-glycerophosphocholine) with enantiopure analogs to isolate stereochemical effects .

- Meta-Analysis : Cross-reference data from marine natural products (e.g., Solanderia secunda isolates) and synthetic analogs to identify structure-activity trends .

What experimental designs are suitable for studying the membrane interactions of this compound?

Q. Methodological Answer :

- Langmuir Trough Assays : Measure surface pressure-area isotherms to assess lipid packing and phase behavior in monolayers .

- Fluorescence Anisotropy : Use DPH or Laurdan probes to evaluate membrane fluidity changes induced by ether lipid incorporation .

- Molecular Dynamics (MD) Simulations : Parameterize force fields using quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to model alkyl chain dynamics and headgroup hydration .

How can researchers reconcile conflicting data on the compound’s stability under physiological conditions?

Q. Methodological Answer :

- Accelerated Degradation Studies : Perform pH-dependent hydrolysis assays (e.g., pH 2–9 at 37°C) to identify labile bonds. For example, phosphocholine headgroups are susceptible to alkaline hydrolysis .

- Metabolite Profiling : Use LC-MS/MS to track degradation products like glycerol-3-phosphate and choline derivatives .

- Comparative Stability Testing : Benchmark against structurally similar lipids (e.g., 1-O-octadecyl-PAF) to isolate stability trends related to alkyl chain length or methylation .

What strategies are effective for elucidating the compound’s role in intracellular signaling pathways?

Q. Methodological Answer :

- Knockout/Overexpression Models : Use CRISPR or siRNA to modulate enzymes like phospholipase A2 (PLA2) or acetyltransferases in cell lines, then measure downstream lipid mediators .

- Radiolabeling : Incorporate -choline or -hexadecyl groups to trace metabolic fate in in vitro models .

- Transcriptomic Profiling : Pair lipid treatment with RNA-seq to identify differentially expressed genes in pathways like apoptosis or inflammation .

How should researchers design dose-response studies to account for this compound’s surfactant properties?

Q. Methodological Answer :

- Critical Micelle Concentration (CMC) Determination : Use pyrene fluorescence or surface tension measurements to establish CMC, ensuring doses below this threshold avoid nonspecific micelle effects .

- Cell Viability Controls : Include detergent controls (e.g., Triton X-100) to distinguish cytotoxicity from bioactivity .

- Dynamic Light Scattering (DLS) : Monitor aggregate size distribution to correlate particle size with biological outcomes .

What computational tools are recommended for predicting the compound’s interactions with lipid-binding proteins?

Q. Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model binding to targets like PAF receptor or albumin. Parameterize alkyl chains using lipid-specific force fields (e.g., Lipid14) .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities, leveraging structural data from analogs (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol) .

- Machine Learning : Train models on lipid-protein interaction databases (e.g., LIPID MAPS) to predict novel targets .

How can researchers validate the compound’s purity and identity in interdisciplinary studies?

Q. Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR (for phosphocholine headgroup), GC-MS (for hexadecyl chain integrity), and elemental analysis .

- Reference Standards : Use commercially available enantiopure analogs (e.g., Bachem’s 1-O-Hexadecyl-sn-glycero-3-phosphocholine) as chromatographic benchmarks .

- Stability-Indicating Assays : Develop HPLC methods with photodiode array detection to resolve degradation peaks .

What advanced models address discrepancies between in vitro and in vivo efficacy data for this compound?

Q. Methodological Answer :

- Organ-on-a-Chip Systems : Mimic tissue-specific microenvironments (e.g., endothelial barriers) to bridge in vitro and in vivo responses .

- Pharmacokinetic Modeling : Integrate data on serum protein binding (e.g., albumin) and tissue distribution using PBPK models .

- Zebrafish Embryo Assays : Use transgenic lines (e.g., fli1:EGFP) to visualize vascular effects in a whole-organism context .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.